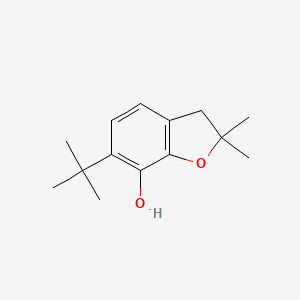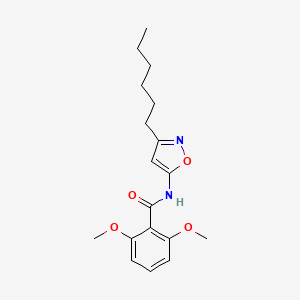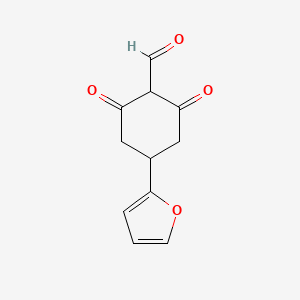
4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring attached to a cyclohexane ring with two ketone groups and an aldehyde group, giving it unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde typically involves the reaction of furan derivatives with cyclohexane derivatives under specific conditions. One common method is the radical bromination of the methyl group of a furan derivative, followed by conversion into a phosphonate intermediate. This intermediate then reacts with a benzaldehyde derivative in the presence of sodium hydride in tetrahydrofuran (THF), followed by desilylation with tetrabutylammonium fluoride (TBAF) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carboxylic acid
Reduction: 4-(Furan-2-yl)-2,6-dihydroxycyclohexane-1-carbaldehyde
Substitution: Halogenated or nitrated derivatives of the furan ring
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Furan-2-yl)but-3-en-2-one
- 1-Aryl-3-(furan-2-yl)prop-2-en-1-one
- 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1
Uniqueness
4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde is unique due to its specific structure, which combines a furan ring with a cyclohexane ring containing two ketone groups and an aldehyde group. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
92132-91-7 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
4-(furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H10O4/c12-6-8-9(13)4-7(5-10(8)14)11-2-1-3-15-11/h1-3,6-8H,4-5H2 |
InChI-Schlüssel |
SSANUYXFMPOACI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)C(C1=O)C=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



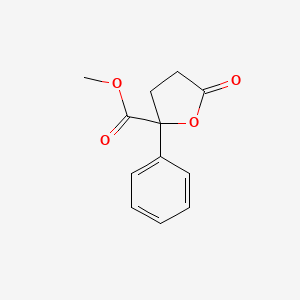
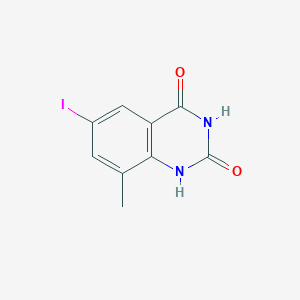

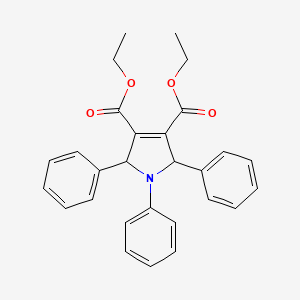
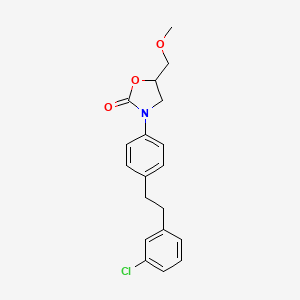

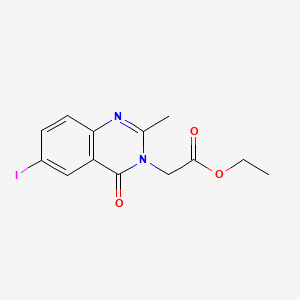
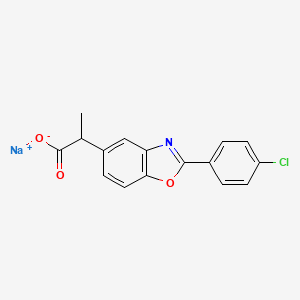

![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)

